Cas no 1932645-05-0 (3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)

3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 化学的及び物理的性質
名前と識別子
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- 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-
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- インチ: 1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12)/t7-,9-/m1/s1
- InChIKey: OYGHXKZRQIOTKL-VXNVDRBHSA-N
- ほほえんだ: C1[C@]2([H])[C@@](C(O)=O)(CCCC2)CN1
3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267237-0.5g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-267237-0.05g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-267237-10.0g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-267237-5.0g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
Enamine | EN300-267237-1.0g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-267237-2.5g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-267237-0.25g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-267237-0.1g |
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |
1932645-05-0 | 95.0% | 0.1g |
$930.0 | 2025-03-20 |
3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-に関する追加情報
3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-: A Comprehensive Overview
The compound 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- with CAS No. 1932645-05-0 is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of isoindoles, which are bicyclic structures with unique electronic properties and stereochemistry. The octahydro designation indicates that the molecule contains eight hydrogen atoms in its structure, while the (3aS,7aS) configuration specifies its stereochemical arrangement.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery and development. The carboxylic acid group present in this compound plays a crucial role in its chemical reactivity and biological activity. Researchers have explored the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the context of anti-inflammatory and anticancer drug development.
The synthesis of 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- involves a multi-step process that includes cyclization reactions and stereochemical control. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These methods ensure that the compound meets the stringent quality standards required for pharmacological studies.
In terms of applications, this compound has shown promise in various fields. In pharmacology, it has been used as a building block for constructing complex molecular frameworks with potential therapeutic benefits. Its ability to form stable complexes with metal ions has also made it a valuable tool in materials science and catalysis research.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards several drug targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
The stereochemistry of this compound is particularly noteworthy. The (3aS,7aS) configuration ensures that the molecule has specific spatial arrangements that are critical for its interactions with biological systems. This aspect has been extensively studied using X-ray crystallography and other structural analysis techniques.
Furthermore, the octahydro designation underscores the importance of hydrogen bonding in this compound's chemical behavior. Hydrogen bonding plays a key role in stabilizing molecular interactions and influencing physical properties such as solubility and melting point.
In conclusion, 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- is a versatile compound with significant potential in various scientific domains. Its unique structure and stereochemistry make it an invaluable tool for researchers working on drug discovery, materials science, and catalysis. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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